hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine]
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Overview
Description
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a cyclobutane ring fused to a pyrrolo[1,2-a]piperazine moiety, resulting in a rigid and compact molecular framework. The compound’s molecular formula is C10H18N2, and it has a molecular weight of 166.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), leading to the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: A structurally related compound with similar chemical properties.
Spiro[cyclobutane-1,1’-pyrrolidine]: Another spirocyclic compound with a different ring system.
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]: A closely related compound with a pyrazine ring instead of a piperazine ring.
Uniqueness
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, where its specific characteristics can be leveraged for desired outcomes .
Properties
IUPAC Name |
spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIOVYYUJKCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(CCC3)NCCN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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